molecular formula C9H13ClN2O2 B10911074 3-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid

3-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid

Cat. No.: B10911074
M. Wt: 216.66 g/mol
InChI Key: MQZBMPXUDUVGTQ-UHFFFAOYSA-N
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Description

3-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a chloro group and an isopropyl group, along with a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the chloro and isopropyl groups: The chloro group can be introduced via chlorination reactions, while the isopropyl group can be added through alkylation reactions.

    Attachment of the propanoic acid moiety: This can be done through esterification followed by hydrolysis or direct carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, amino, or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide, ammonia, or alkoxides.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.66 g/mol

IUPAC Name

3-(4-chloro-3-propan-2-ylpyrazol-1-yl)propanoic acid

InChI

InChI=1S/C9H13ClN2O2/c1-6(2)9-7(10)5-12(11-9)4-3-8(13)14/h5-6H,3-4H2,1-2H3,(H,13,14)

InChI Key

MQZBMPXUDUVGTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C=C1Cl)CCC(=O)O

Origin of Product

United States

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